Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
DV 7028 hydrochloride
CAS No.: 133364-62-2
Cat. No.: VC0004885
Molecular Formula: C21H26ClFN4O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133364-62-2 |
---|---|
Molecular Formula | C21H26ClFN4O3 |
Molecular Weight | 436.9 g/mol |
IUPAC Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H |
Standard InChI Key | MEULLZRAYZSDGF-UHFFFAOYSA-N |
SMILES | C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl |
Canonical SMILES | C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl |
Chemical Characterization
Molecular Structure and Formula
DV 7028 hydrochloride has the systematic name 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride. Its molecular formula is C21H25FN4O3·HCl, with a molecular weight of 436.91 g/mol . The compound’s structure includes a pyridotriazinedione core linked to a fluorobenzoyl-substituted piperidine moiety, which is critical for its 5-HT2A receptor affinity .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C21H25FN4O3·HCl | |
Molecular Weight | 436.91 g/mol | |
CAS Number | 133364-62-2 | |
Purity | ≥99% (HPLC) | |
Storage Recommendations | Desiccated at room temperature |
Pharmacological Profile
Mechanism of Action: 5-HT2A Receptor Antagonism
DV 7028 hydrochloride selectively inhibits 5-HT2A receptors, which are integral to serotonin-mediated platelet activation and vascular smooth muscle contraction . By blocking these receptors, the compound attenuates serotonin-induced vasoconstriction and platelet aggregation, key processes in arterial thrombosis . Notably, it exhibits 1,000-fold selectivity for 5-HT2A over 5-HT1 receptors, ensuring minimal off-target effects .
Selectivity and Binding Kinetics
Radioligand binding assays demonstrate a Ki of 22 nM for 5-HT2A receptors, with no significant activity at 5-HT1A, 5-HT1B, or 5-HT1D subtypes . This specificity is attributed to structural features that prevent interactions with unrelated serotonin receptor isoforms. Functional studies in rat tail artery models confirm its antagonistic activity, with a pA2 value of 8.3 against serotonin-induced vasoconstriction .
Research Findings
Arterial Thrombosis Inhibition
In a rat model of arterial thrombosis, DV 7028 hydrochloride (10 mg/kg IV) delayed thrombus formation by >50% compared to controls . This effect is mediated through dual mechanisms:
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Platelet Inhibition: Suppression of collagen-induced serotonin secretion (IC50 = 0.1 μM) and ADP-sensitized platelet aggregation .
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Vascular Modulation: Reduction of serotonin-mediated vasoconstriction, improving coronary blood flow .
Notably, the compound showed no efficacy in venous thrombosis models, underscoring the distinct role of 5-HT2A receptors in arterial systems .
Table 2: Pharmacological Effects in Preclinical Models
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